molecular formula C26H28N4O2 B4769837 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Cat. No.: B4769837
M. Wt: 428.5 g/mol
InChI Key: LRSFMPPTIILVOU-UHFFFAOYSA-N
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Description

9-Ethyl-3-({4-[(4-nitrophenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole is a heterocyclic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a piperazine-linked 4-nitrobenzyl moiety at the 3-position. Its structure combines the aromatic rigidity of carbazole with the flexibility of a piperazine linker, making it a candidate for studies in medicinal chemistry, particularly for targeting neurotransmitter receptors or enzyme inhibition .

Properties

IUPAC Name

9-ethyl-3-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-2-29-25-6-4-3-5-23(25)24-17-21(9-12-26(24)29)19-28-15-13-27(14-16-28)18-20-7-10-22(11-8-20)30(31)32/h3-12,17H,2,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSFMPPTIILVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and dihalobenzenes under high-temperature conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 9-position of the carbazole core through an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the carbazole core reacts with a piperazine derivative.

    Substitution with 4-Nitrophenylmethyl Group: The final step involves the substitution of the piperazine moiety with a 4-nitrophenylmethyl group, typically achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can modulate neurotransmitter levels, providing neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carbazole Linkages

Compound 4 : 2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone ethanedioate (1:1)
  • Structure: Shares the 9-ethylcarbazole core and piperazine linker but replaces the 4-nitrobenzyl group with a 4-chlorophenoxy-ethanone moiety.
  • Key Differences: The chlorophenoxy group introduces halogen-based hydrophobicity, while the ethanedioate counterion improves solubility.
  • Synthesis: Prepared via coupling reactions similar to the target compound but with a chlorophenoxy acetic acid derivative .
Compound 6 : 1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
  • Structure: Contains a carbazole linked to a benzylpiperazine via a propanol chain.
  • Application : Studied for CNS activity due to the benzylpiperazine motif, which is common in antipsychotic agents .

Piperazine-Containing Quinoline Derivatives ()

The compounds in (e.g., C1–C7) feature a quinoline core instead of carbazole, linked to piperazine via a carbonyl group. For example:

C1 : Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
  • Structural Contrast: The quinoline-carbonyl-piperazine architecture differs from the carbazole-methyl-piperazine in the target compound.
  • Functional Impact: Quinoline’s planar structure may enhance π-π stacking, while the ester group (benzoate) introduces hydrolytic instability compared to the nitrobenzyl group .

Piperazine-Thiazolyl Urea Derivatives ()

Compounds 11a–11o in incorporate a piperazine-thiazole-urea scaffold. For instance:

11d : 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
  • Key Differences: The urea and thiazole moieties introduce hydrogen-bond donors/acceptors absent in the target compound. The trifluoromethyl group enhances lipophilicity, contrasting with the nitro group’s electron-withdrawing effects .

Physicochemical Data Comparison

Compound Molecular Weight Yield Key Functional Groups Spectral Data (Reference)
Target Compound ~480 (estimated) N/A Nitrobenzyl, carbazole, piperazine Not reported
Compound 4 579.99 N/A Chlorophenoxy, ethanedioate HRMS, ¹H NMR provided
C1 () 483.52 55% Quinoline-carbonyl, benzoate ¹H NMR, HRMS
11d () 534.1 85.3% Trifluoromethyl, urea, thiazole ESI-MS

Research Implications and Limitations

  • Target Compound: The nitro group may confer redox activity or serve as a metabolic liability.
  • Gaps in Evidence: None of the provided studies directly evaluate the target compound’s biological activity or stability. Further comparative studies with analogues (e.g., nitro vs. chloro substituents) are needed.

Biological Activity

9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole derivative class, known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

  • IUPAC Name : 9-Ethyl-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]carbazole
  • Molecular Formula : C23H28N4O2
  • Molecular Weight : 396.5 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the carbazole core through cyclization reactions.
  • Introduction of the ethyl group via alkylation.
  • Attachment of the piperazine moiety through nucleophilic substitution.
  • Addition of the nitrobenzyl group.

These synthetic routes can be optimized for yield and purity, often utilizing continuous flow reactors in industrial settings .

Anticancer Properties

Research indicates that carbazole derivatives, including 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE, exhibit significant anticancer activity. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown selective inhibition of melanoma cell growth by inducing apoptosis and enhancing caspase activity without affecting normal melanocytes . This suggests that similar mechanisms may be at play for the compound .

The proposed mechanism of action includes:

  • Inhibition of Topoisomerases : The compound may inhibit topoisomerase enzymes, disrupting DNA replication and cell division.
  • Receptor Interaction : It may interact with specific cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Carbazole derivatives have demonstrated activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of carbazole derivatives. The presence of the nitrophenyl group is believed to enhance biological activity through electronic effects that influence binding affinity to target proteins .

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
AnticancerInduces apoptosis in melanoma cells
AntimicrobialActive against various bacterial strains
MechanismInhibits topoisomerases; interacts with cellular receptors

Case Study: ECCA's Antitumor Function

A study on ECCA highlighted its ability to reactivate the p53 pathway in melanoma cells, leading to increased apoptosis. This underscores the potential therapeutic implications for compounds structurally related to 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE, suggesting avenues for further research into its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Reactant of Route 2
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9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

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